molecular formula C20H18ClFN2OS B11217612 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-cyclopentylquinazolin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-cyclopentylquinazolin-4(3H)-one

Cat. No.: B11217612
M. Wt: 388.9 g/mol
InChI Key: QXMWTWPMSCNBJM-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclopentyl group, and a chlorofluorophenylmethylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step involves the alkylation of the quinazolinone core with a cyclopentyl halide in the presence of a base.

    Attachment of the Chlorofluorophenylmethylsulfanyl Moiety: This can be done through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with a similar chlorofluorophenyl group.

    Quinazolinone Derivatives: Compounds with a quinazolinone core, which may have similar biological activities.

Uniqueness

The uniqueness of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C20H18ClFN2OS

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-cyclopentylquinazolin-4-one

InChI

InChI=1S/C20H18ClFN2OS/c21-16-9-5-10-17(22)15(16)12-26-20-23-18-11-4-3-8-14(18)19(25)24(20)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2

InChI Key

QXMWTWPMSCNBJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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